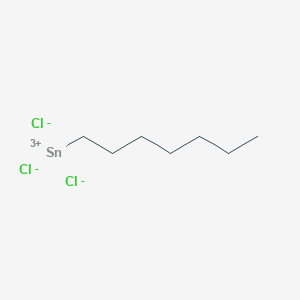

三氯(庚基)锡

描述

Synthesis Analysis

The synthesis of trichlorostannanes typically involves the reaction of stannane precursors with appropriate chlorinating agents. For instance, trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane, a compound closely related to trichloro(heptyl)stannane, was synthesized via the reaction of (triarylmethyl)lithium species with tin tetrachloride, showcasing the synthetic pathway for trichlorostannanes with complex ligands (Kobayashi, Iwanaga, & Kawashima, 2010).

Molecular Structure Analysis

X-ray crystallographic analysis reveals that trichlorostannanes can exhibit complex structures, such as heptacoordinate environments around the tin atom, indicative of their ability to form diverse coordination geometries. The study on trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane highlighted a heptacoordinate structure, with significant interatomic distances between oxygen atoms and the central tin atom (Kobayashi, Iwanaga, & Kawashima, 2010).

Chemical Reactions and Properties

Trichlorostannanes engage in various chemical reactions, reflecting their reactivity and chemical properties. For example, fluorinated stannanes demonstrate the ability to undergo Barbier-type reactions, offering pathways for the synthesis of fluorinated compounds, a principle that could extend to the synthesis and reactivity of trichloro(heptyl)stannane (Burton & Jairaj, 2005).

Physical Properties Analysis

The physical properties of trichlorostannanes, such as solubility, melting point, and boiling point, are crucial for their handling and application in synthetic processes. Although specific data on trichloro(heptyl)stannane is scarce, related compounds provide insight into the influence of substituents on these properties.

Chemical Properties Analysis

Trichlorostannanes' chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, are pivotal in their application in organic synthesis. The versatility of trichlorostannanes in reactions such as hydrostannylations and dehalogenations underscores their utility in forming carbon-tin bonds and synthesizing organotin compounds (Wiesemann, Niemann, Klösener, Neumann, Stammler, & Hoge, 2018).

科研应用

有机金属合成与结构

三氯(庚基)锡和其类似物经常被研究其在有机金属化学中独特的结构特征和反应性。例如,合成和结构具有三芳基甲基型四齿配体的七配位三氯锡烷展示了一个具有独特原子间距的七配位结构,突显了这些化合物可以采用的复杂配位环境(Kobayashi, Iwanaga, & Kawashima, 2010)。这些研究为创造具有特定性质的新型有机金属框架提供了见解。

水溶性锡氢化物

对水溶性锡氢化物的研究,如三[3-(2-甲氧基乙氧基)丙基]锡,探讨了它们在有机合成中的实用性,包括氢硼化和金属化反应。这些化合物作为在创造各种有机锡化合物中的中间体,展示了锡基试剂在化学合成中的多功能性(Light & Breslow, 2003)。

反应性和合成应用

从相应的三氯锡烷的水解中得到的单分子14族三醇的合成和反应显示了在创造复杂有机金属化合物中的应用。这些化合物可以反应形成具有Sn–O–Si–O–Sn键合的笼状结构,展示了它们在合成具有特定分子结构的材料中的潜力(Pop et al., 2014)。

催化应用

从三氯(庚基)锡和相关锡烷衍生的有机锡(IV)化合物已被探索其在各种化学反应中的催化活性,包括三酰甘油的甘油酯化反应。这些研究突显了有机锡化合物作为有效催化剂在生产工业重要产品,如单酰甘油和二酰甘油中的作用(Silva et al., 2017)。

新型有机锡合成

有机锡化合物的创新合成,如三(三甲基硅基)锡基碱衍生物,展示了有机锡合成新方法的持续发展。这些衍生物提供了关于锡化合物的核磁共振光谱性质和反应性的见解,有助于扩展有机金属化学的工具箱(Fischer et al., 2005)。

性质

IUPAC Name |

trichloro(heptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUSWURBARPGM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612433 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(heptyl)stannane | |

CAS RN |

59344-47-7 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)